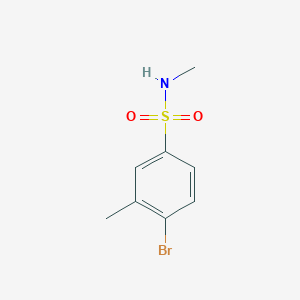

4-bromo-N,3-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXILHHKRMMVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429166 | |

| Record name | 4-bromo-N,3-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923148-87-2 | |

| Record name | 4-bromo-N,3-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 4-bromo-N,3-dimethylbenzenesulfonamide. The synthesis is detailed in a step-by-step manner, including reaction schemes, experimental protocols, and quantitative data to facilitate its replication in a laboratory setting. This document is intended for an audience with a background in organic chemistry.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available 4-bromo-3-methylaniline. The synthetic strategy involves the initial conversion of the aniline to a diazonium salt, followed by a copper-catalyzed sulfonylchlorination, and finally, amidation with methylamine to yield the target compound.

Physicochemical Data of Key Compounds

The following table summarizes the key physicochemical properties of the starting material, intermediate, and final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-bromo-3-methylaniline | 59557-90-3 | C7H8BrN | 186.05 | Solid |

| 4-bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | C7H6BrClO2S | 269.54 | Solid |

| This compound | N/A | C8H10BrNO2S | 279.14 | Expected to be solid |

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride

This procedure involves the diazotization of 4-bromo-3-methylaniline followed by a sulfonylchlorination reaction.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 4-bromo-3-methylaniline | 186.05 | 18.6 | 0.1 |

| Sodium Nitrite (NaNO2) | 69.00 | 7.6 | 0.11 |

| Concentrated HCl (37%) | 36.46 | 30 mL | ~0.36 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sulfur Dioxide (SO2) | 64.07 | gas | excess |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 g | 0.01 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-3-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate 500 mL flask, prepare a solution of glacial acetic acid (100 mL) saturated with sulfur dioxide gas. Add copper(I) chloride (1.0 g, 0.01 mol) to this solution and cool it to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the acetic acid/SO2/CuCl mixture with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. Nitrogen gas will be evolved.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into 500 mL of ice-water. A solid precipitate of 4-bromo-3-methylbenzenesulfonyl chloride should form.

-

Extract the aqueous mixture with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. The product can be used in the next step without further purification.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This step involves the amidation of the synthesized sulfonyl chloride with methylamine.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 4-bromo-3-methylbenzenesulfonyl chloride | 269.54 | 21.6 g (crude) | ~0.08 |

| Methylamine (40% in water) | 31.06 | 12.4 mL | ~0.16 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| 1 M Hydrochloric Acid | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (~0.08 mol) in dichloromethane (100 mL) in a 250 mL flask and cool to 0 °C in an ice bath.

-

Slowly add an aqueous solution of methylamine (40%, 12.4 mL, ~0.16 mol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Expected Yield: 80-90%

Experimental Workflow Visualization

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated acids and sulfur dioxide are corrosive and toxic. Handle with extreme care.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation.[4]

-

The reactions can be exothermic. Proper temperature control is essential, especially during the addition of reagents.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route for this compound from 4-bromo-3-methylaniline. The described protocols, based on established chemical transformations, provide a clear pathway for the synthesis of this compound. The provided quantitative data and workflow diagrams are intended to aid researchers in the successful execution of this synthesis.

References

Technical Guide: Spectroscopic Data of 4-bromo-N,3-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-N,3-dimethylbenzenesulfonamide (CAS No. 923148-87-2). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data, data from the closely related analog 4-bromo-N-methylbenzenesulfonamide for comparison, and detailed experimental protocols for acquiring and analyzing spectroscopic data.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-methyl-4-bromo-3-methylbenzenesulfonamide |

| CAS Number | 923148-87-2 |

| Molecular Formula | C₈H₁₀BrNO₂S |

| Molecular Weight | 264.14 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic CH |

| ~7.6 | dd | 1H | Aromatic CH |

| ~7.5 | d | 1H | Aromatic CH |

| ~4.5-5.0 | q (broad) | 1H | N-H |

| ~2.6 | d | 3H | N-CH₃ |

| ~2.5 | s | 3H | Ar-CH₃ |

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental values may vary.

Table 2: Experimental ¹³C NMR Spectral Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1]

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | C-S |

| 132.4 | Aromatic CH |

| 128.8 | Aromatic CH |

| 126.5 | C-Br |

| 29.5 | N-CH₃ |

Note: This data is for the analog compound and serves as a reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium | N-H stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretch |

| 1350-1310 | Strong | Asymmetric SO₂ stretch |

| 1170-1150 | Strong | Symmetric SO₂ stretch |

| 1100-1000 | Medium | C-N stretch |

| 850-750 | Strong | Aromatic C-H bend (out-of-plane) |

| 600-500 | Medium-Strong | C-S stretch, C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 263/265 | High | [M]⁺ (isotopic pattern for Br) |

| 248/250 | Medium | [M-CH₃]⁺ |

| 184/186 | High | [M-SO₂NHCH₃]⁺ |

| 155 | Medium | [SO₂NHCH₃]⁺ |

Table 5: Experimental Mass Spectrometry Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1][2]

| m/z | Assignment |

| 249/251 | [M]⁺ (isotopic pattern for Br) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.

Materials:

-

4-bromo-3-methylbenzenesulfonyl chloride

-

Methylamine (e.g., 40% in water or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen anhydrous solvent in a round bottom flask and cool the mixture in an ice bath.

-

Slowly add an excess of methylamine solution to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample is fully dissolved; a secondary vial may be used for initial dissolution before transferring to the NMR tube.[3]

-

If required for precise chemical shift referencing, add an internal standard such as tetramethylsilane (TMS).[3]

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.[4][5]

-

For ¹³C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

IR Spectroscopy

Procedure for Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[7]

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the salt plate thoroughly with an appropriate dry solvent after analysis.[6]

Mass Spectrometry

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For sulfonamides, positive ion mode is common.[8]

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. byjus.com [byjus.com]

- 5. microbenotes.com [microbenotes.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

- 8. hpst.cz [hpst.cz]

physical and chemical properties of 4-bromo-N,3-dimethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-N,3-dimethylbenzenesulfonamide, targeting researchers, scientists, and drug development professionals. This document outlines its chemical structure, key identifiers, and physico-chemical data, alongside detailed experimental protocols for its synthesis and purification.

Core Compound Information

This compound is an aromatic sulfonamide compound. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group which is further N-methylated.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂BrNO₂S[3]

-

Molecular Weight: 278.17 g/mol

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 278.17 g/mol | Calculated |

| Polar Surface Area (PSA) | 54.55 Ų | [1][2] |

| LogP | 3.13730 | [1][2] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine. This reaction typically proceeds with high efficiency, with reported yields around 89%.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound:

This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines, adapted for the specific synthesis of this compound.

Materials:

-

4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq)

-

Methylamine (solution in THF or water, 2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylamine solution to the stirred solution of the sulfonyl chloride. If using methylamine hydrochloride, a base such as triethylamine (1.1-1.5 eq) should be added.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification by Flash Column Chromatography:

For more challenging separations, flash column chromatography can be employed.

Procedure:

-

Select an appropriate eluent system by TLC analysis, aiming for an Rf value of 0.2-0.4 for the product. A common eluent system for sulfonamides is a mixture of hexanes and ethyl acetate.

-

Pack a silica gel column with the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

Caption: Purification methods for this compound.

Spectral Data

Experimental spectral data for this compound is not currently available in public databases. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be required for the complete characterization of a synthesized sample. Predicted spectral data can be obtained from chemical software and databases.

Biological Activity

The biological activity of this compound has not been extensively studied. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a variety of therapeutic agents. Derivatives of benzenesulfonamide have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Further research is needed to determine the specific biological profile of this compound.

Safety Information

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

An In-Depth Technical Guide to 4-bromo-N,3-dimethylbenzenesulfonamide

CAS Number: 923148-87-2

This technical guide provides a comprehensive overview of 4-bromo-N,3-dimethylbenzenesulfonamide, a halogenated aromatic sulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 923148-87-2 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1] |

| Molecular Weight | 264.14 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-bromo-3-methyl-N-methyl-benzenesulfonamide, N-METHYL 4-BROMO-3-METHYLBENZENESULFONAMIDE, 4-bromo-N,3-dimethylbenzene-1-sulfonamide | [1] |

| Predicted LogP | 3.13730 | [1] |

| Predicted Polar Surface Area (PSA) | 54.55 Ų | [1] |

Synthesis

The primary synthetic route to this compound involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0)

-

Methylamine (CAS: 74-89-5)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent.

-

Addition of Base: Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution to act as an acid scavenger.

-

Addition of Methylamine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.0 to 1.2 equivalents) in the same solvent dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

While experimental spectroscopic data for this compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Expected Features for this compound (Predicted/Analogous) |

| ¹H NMR | Aromatic protons (multiplets), N-methyl protons (singlet), and aromatic methyl protons (singlet). |

| ¹³C NMR | Aromatic carbons, N-methyl carbon, and aromatic methyl carbon. |

| FTIR (cm⁻¹) | SO₂ stretching (asymmetric and symmetric), N-H stretching (if secondary amine), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (264.14 g/mol ) with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific published data on the biological activity and potential applications of this compound in drug development. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its selectivity.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide has summarized the available information on this compound (CAS 923148-87-2). While the synthetic route is established, a significant gap exists in the experimental characterization of its physicochemical properties and, most notably, its biological activity. The information provided herein serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery. Future studies are warranted to fully characterize this molecule and investigate its pharmacological profile.

References

The Ascendancy of Benzenesulfonamides: A Technical Guide to Novel Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives represent a versatile and highly significant class of compounds in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, continues to drive extensive research and development efforts.[1][2] This technical guide provides an in-depth exploration of recent discoveries in novel benzenesulfonamide derivatives, with a focus on their synthesis, mechanisms of action, and biological evaluation. We present a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers in this dynamic field.

Anticancer Activity: Targeting Tumor Hypoxia and Key Signaling Pathways

A primary mechanism underlying the anticancer effects of many novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][3] Under the hypoxic conditions prevalent in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation.[1][3][4] Consequently, the selective inhibition of hCA IX presents a promising strategy for the development of novel antiproliferative agents.[3][4] Beyond CA inhibition, benzenesulfonamide derivatives have also been developed as potent inhibitors of other critical cancer-related signaling pathways, including the PI3K/mTOR and Tropomyosin receptor kinase A (TrkA) pathways.[5][6]

Quantitative Data: In Vitro Anticancer and Enzyme Inhibitory Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀) and enzyme inhibition data for representative benzenesulfonamide derivatives against various cancer cell lines and target enzymes.

Table 1: Anticancer Activity of Novel Benzenesulfonamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) | MDA-MB-231 (Triple-negative breast cancer) | 1.52 - 6.31 | [3] |

| MCF-7 (Breast cancer) | 1.52 - 6.31 | [3] | |

| AL106 | U87 (Glioblastoma) | ~40% growth inhibition at 10 µM | [5] |

| Trifluoromethylquinoline-benzenesulfonamide (15) | Various cancer cell lines | Higher activity than doxorubicin | [7] |

| Propynyl-substituted benzenesulfonamide (7k) | BEL-7404 (Hepatocellular carcinoma) | Potent tumor growth inhibition in xenograft model | [6] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Novel Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ / Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | CA IX | IC₅₀: 10.93 - 25.06 | High | [3][4] |

| CA II | IC₅₀: 1.55 - 3.92 µM | [3][4] | ||

| 1,2,3-Triazolyl-benzenesulfonamides (7a, 7d, 7o) | hCA I | Kᵢ: 47.1 | [8] | |

| hCA II | Kᵢ: 35.9 | [8] | ||

| hCA IX | Kᵢ: 170.0 | [8] | ||

| hCA XII | Kᵢ: 149.9 | [8] |

Antimicrobial Activity: A Renewed Focus on an Established Scaffold

The benzenesulfonamide scaffold has a long history in the development of antimicrobial agents. Recent research has focused on the synthesis of novel derivatives with potent activity against multidrug-resistant pathogens.[9][10] These efforts have led to the discovery of compounds with significant inhibitory effects against various bacterial and mycobacterial strains.[9][10]

Quantitative Data: In Vitro Antimicrobial Activity

Table 3: Antimicrobial Activity of Novel Benzenesulfonamide Derivatives

| Compound | Microorganism | Inhibition Zone (mm) / MIC (µg/mL) | Reference |

| Novel benzenesulfonamide derivatives | Various microorganisms | Inhibition zones: 10 - 32 mm | |

| Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) | S. aureus | 80.69%, 69.74%, 68.30% inhibition at 50 µg/mL | [3][4] |

| Benzenesulfonamide-bearing imidazole-2-thiol (13) | Multidrug-resistant M. abscessus | Strong antimicrobial activity | [9][10] |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | MIC: 50 µg/mL | [11] |

| B. licheniformis | MIC: 100 µg/mL | [11] | |

| B. linens | MIC: 150 µg/mL | [11] |

Experimental Protocols

General Synthesis of Aryl Thiazolone-Benzenesulfonamides

This protocol describes a representative synthesis of aryl thiazolone-benzenesulfonamide derivatives, which have shown promising anticancer and antimicrobial activities.[3][12]

-

Synthesis of Thiourea Intermediate: 4-aminobenzenesulfonamide is reacted with an appropriate isothiocyanate in a suitable solvent such as ethanol or DMF. The reaction mixture is stirred at room temperature or heated to reflux for a specified period to yield the corresponding thiourea derivative.

-

Cyclization to Thiazolone Ring: The thiourea intermediate is then reacted with an α-haloacetyl compound (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium acetate) in a solvent like glacial acetic acid. This mixture is heated to reflux to facilitate the cyclization and formation of the thiazolone ring.

-

Condensation with Aldehydes: The resulting thiazolone-benzenesulfonamide is condensed with various aromatic aldehydes in the presence of a catalyst (e.g., piperidine) in a suitable solvent. This reaction introduces diversity at the 5-position of the thiazolone ring.

-

Purification and Characterization: The final products are purified by recrystallization or column chromatography. The structures of the synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[9][12]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized benzenesulfonamide derivatives against different CA isoforms is typically evaluated using a stopped-flow CO₂ hydration assay.[13]

-

Enzyme and Inhibitor Preparation: Stock solutions of the purified CA isoenzymes and the test compounds are prepared in appropriate buffers.

-

Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is initiated by mixing the enzyme solution with a CO₂-saturated buffer in a stopped-flow instrument. The change in pH is monitored using a suitable indicator dye.

-

Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor at various concentrations. The IC₅₀ values are then calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the novel benzenesulfonamide derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Mechanisms and Workflows

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flore.unifi.it [flore.unifi.it]

Preliminary Bioactivity Screening of 4-bromo-N,3-dimethylbenzenesulfonamide: A Technical Guide

Disclaimer: This document outlines a hypothetical preliminary bioactivity screening for 4-bromo-N,3-dimethylbenzenesulfonamide. Due to the limited publicly available biological data for this specific compound, this guide is based on the known activities of structurally related benzenesulfonamide derivatives and serves as a framework for potential research.

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Substituted benzenesulfonamides are particularly well-known as inhibitors of various enzymes, such as carbonic anhydrases and protein kinases.[4][5] this compound is a small molecule whose biological effects have not been extensively characterized. This guide proposes a preliminary in vitro screening strategy to identify and characterize its potential bioactivity, focusing on enzyme inhibition and antiproliferative effects, which are common activities for this class of compounds.

Hypothetical Preliminary Screening Workflow

A logical workflow is essential for the efficient preliminary screening of a novel compound. The proposed workflow for this compound begins with primary single-concentration screening against a panel of cancer cell lines and key enzymes. Hits from the primary screen would then be subjected to secondary dose-response assays to determine potency and selectivity.

Experimental Protocols

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[6] The rate of p-NP formation is monitored spectrophotometrically.

Materials and Reagents:

-

Human Carbonic Anhydrase II (CAII)

-

p-Nitrophenyl acetate (p-NPA)

-

Acetazolamide (positive control)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of CAII in cold Tris-HCl buffer. Dilute to a working concentration of 20 units/mL immediately before use.

-

Prepare a 3 mM stock solution of p-NPA in DMSO.

-

Prepare a series of dilutions of this compound and acetazolamide in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

-

Add 2 µL of the test compound dilutions (or DMSO for the control) to the respective wells.

-

Add 20 µL of the CAII working solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Doxorubicin (positive control)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and doxorubicin in the complete medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate for another 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Hypothetical Data Presentation

The following tables present hypothetical quantitative data from the preliminary screening of this compound (BDBS).

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for BDBS

| Compound | Target | IC50 (µM)[6] |

| BDBS | CAII | 5.2 |

| CAIX | 1.8 | |

| Acetazolamide (Control) | CAII | 0.012 |

| CAIX | 0.025 |

Table 2: Hypothetical Antiproliferative Activity of BDBS against Human Cancer Cell Lines

| Compound | MCF-7 (Breast) GI50 (µM)[7] | HCT116 (Colon) GI50 (µM) | A549 (Lung) GI50 (µM) |

| BDBS | 8.9 | 12.5 | 15.1 |

| Doxorubicin (Control) | 0.05 | 0.08 | 0.1 |

Potential Mechanism of Action and Signaling Pathways

The hypothetical data suggests that this compound exhibits moderate inhibitory activity against carbonic anhydrase IX and modest antiproliferative effects. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.[8][9][10][11][12] It is plausible that the observed antiproliferative activity of BDBS could be mediated through the modulation of this or other related pathways, such as the Polo-like kinase 4 (PLK4) pathway, which is also implicated in cancer cell proliferation.[13][14][15][16]

Conclusion and Future Directions

This guide outlines a hypothetical preliminary screening of this compound. The proposed experiments aim to provide initial insights into its potential as a carbonic anhydrase inhibitor and an antiproliferative agent. Based on the hypothetical results, this compound demonstrates modest activity that could warrant further investigation.

Future studies should focus on:

-

Lead Optimization: Synthesizing analogs of this compound to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways affected by the compound.

-

In Vivo Studies: Evaluating the efficacy and safety of promising analogs in preclinical animal models.

By following a structured screening approach, the therapeutic potential of novel compounds like this compound can be systematically explored.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. atcc.org [atcc.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. proteopedia.org [proteopedia.org]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 15. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-bromo-N,3-dimethylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, bioavailability, and formulation viability. This technical guide addresses the solubility of 4-bromo-N,3-dimethylbenzenesulfonamide in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. Detailed methodologies for established techniques, including the gravimetric and UV/Vis spectroscopic methods, are presented, along with workflows for robust data generation. This guide is intended to equip researchers with the necessary protocols to characterize the solubility profile of this compound, a crucial step in its development as a potential therapeutic agent.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is paramount for its advancement through the research and development pipeline. Solubility data informs critical decisions in process chemistry, formulation development, and preclinical studies.

Methodologies for Solubility Determination

The equilibrium solubility of a compound in a particular solvent at a given temperature is a fundamental thermodynamic property. The most common and reliable methods for determining the solubility of solid compounds in organic solvents are the gravimetric method and the spectroscopic method.[1] The choice between these methods often depends on the physicochemical properties of the compound, the required accuracy, and the available analytical instrumentation.

2.1. Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining equilibrium solubility.[1] It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue. This method is advantageous as it does not require a chromophore for analysis.

2.2. UV/Vis Spectroscopic Method

The UV/Vis spectroscopic method is a sensitive technique suitable for compounds that possess a chromophore, allowing for quantification via ultraviolet-visible spectrophotometry. This method relies on the creation of a calibration curve to determine the concentration of the solute in a saturated solution.[1]

Experimental Protocols

The following sections provide detailed step-by-step protocols for determining the solubility of this compound using the gravimetric and UV/Vis spectroscopic methods.

3.1. General Procedure for Sample Preparation and Equilibration

The initial steps for preparing and equilibrating the samples are common to both the gravimetric and spectroscopic methods.

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of excess solid is crucial to ensure that a true equilibrium is reached.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to achieve a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to ensure that no solid particles are transferred.

3.2. Protocol for the Gravimetric Method

-

Sample Collection: Accurately weigh a clean, dry vial. Transfer a known volume or mass of the filtered supernatant into the pre-weighed vial and record the exact mass of the solution.

-

Solvent Evaporation: Place the vial in a vacuum oven or a well-ventilated fume hood at a temperature that facilitates solvent evaporation without causing decomposition of the solute.

-

Residue Weighing: Once the solvent has completely evaporated, reweigh the vial containing the dry residue.

-

Calculation of Solubility: The solubility can be calculated using the following formulas and expressed in various units such as g/100 g of solvent or molality.

-

Mass of solute = (Mass of vial with dry residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with solution) - (Mass of vial with dry residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

3.3. Protocol for the UV/Vis Spectroscopic Method

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen organic solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear, and the correlation coefficient (R²) should be close to 1.

-

Sample Analysis: Accurately dilute the filtered supernatant from the equilibrated sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the same λmax.

-

Calculation of Solubility: Determine the concentration of the diluted solution from the calibration curve. The original concentration of the saturated solution, which represents the solubility, is then calculated by applying the dilution factor.

Data Presentation

The experimentally determined solubility data for this compound should be summarized in a clear and structured table to facilitate comparison across different solvents and temperatures.

Table 1: Illustrative Table for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Experimental Value | Experimental Value | Gravimetric |

| Ethanol | 25 | Experimental Value | Experimental Value | Spectroscopic |

| Acetone | 25 | Experimental Value | Experimental Value | Gravimetric |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | Spectroscopic |

| Toluene | 25 | Experimental Value | Experimental Value | Gravimetric |

| Additional Solvents |

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the gravimetric and UV/Vis spectroscopic methods for solubility determination.

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Caption: Workflow for the UV/Vis Spectroscopic Method of Solubility Determination.

References

Theoretical Calculations for 4-bromo-N,3-dimethylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and extrapolated experimental properties of 4-bromo-N,3-dimethylbenzenesulfonamide. Given the limited publicly available data for this specific compound, this document leverages information from structurally similar molecules to predict its physicochemical characteristics, spectroscopic signatures, and to outline robust experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel sulfonamide-based compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems. The following table summarizes key parameters, primarily based on data from its close structural analogs, 3-bromo-N,4-dimethylbenzenesulfonamide and 4-bromo-N-methylbenzenesulfonamide.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂S | - |

| Molecular Weight | 264.14 g/mol | [1] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 351.9 ± 52.0 °C at 760 mmHg | [2] |

| Predicted Flash Point | 166.6 ± 30.7 °C | [2] |

| Predicted Melting Point | Not available | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound. The expected spectroscopic data, extrapolated from known spectra of similar compounds, are presented below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the bromine and sulfonamide groups), the N-methyl protons (singlet), and the aromatic methyl protons (singlet). |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the aromatic carbons (with shifts influenced by the substituents), the N-methyl carbon, and the aromatic methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching (if primary or secondary amine), S=O stretching (asymmetric and symmetric), and C-S stretching vibrations. |

Theoretical Calculation Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic and structural properties of molecules. A typical workflow for the theoretical calculation of this compound properties is outlined below.

Caption: A logical workflow for the theoretical calculation of molecular properties.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of bromobenzenesulfonamide derivatives and can be adapted for this compound.[3][4][5][6][7]

Synthesis of this compound

Reaction: 4-bromo-3-methylbenzenesulfonyl chloride + methylamine → this compound + HCl

Materials:

-

4-bromo-3-methylbenzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base to neutralize HCl (e.g., triethylamine, pyridine)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of methylamine solution or bubble methylamine gas through the solution while stirring. If using a methylamine salt, add a non-nucleophilic base like triethylamine.

-

Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][9]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[8][9]

-

Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[9]

-

Analysis: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.[9]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.[9]

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9]

Conclusion

This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. By leveraging data from analogous compounds and established scientific principles, researchers can effectively predict the properties of this molecule and design robust experimental strategies for its synthesis and characterization. The provided protocols and theoretical workflow are intended to facilitate further research into the potential applications of this and related sulfonamide derivatives in drug discovery and development.

References

A Comprehensive Review of 4-bromo-N,3-dimethylbenzenesulfonamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this moiety, particularly its ability to act as a zinc-binding group, has led to the development of numerous enzyme inhibitors with applications in diverse fields such as oncology, infectious diseases, and ophthalmology.[1] Within this broad class of compounds, 4-bromo-N,3-dimethylbenzenesulfonamide and its analogs have emerged as a subject of significant research interest. The strategic placement of a bromine atom at the 4-position, a methyl group at the 3-position, and N-alkylation of the sulfonamide nitrogen can profoundly influence the physicochemical properties and biological activity of the molecule. This technical guide provides a comprehensive literature review of this compound and its structurally related analogs, summarizing key findings on their synthesis, biological activities, and therapeutic potential. We will delve into their role as enzyme inhibitors, particularly focusing on carbonic anhydrases, and their promising anticancer properties. This review aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically follows a convergent chemical strategy. The key precursors are appropriately substituted benzenesulfonyl chlorides and the corresponding amines. A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine to yield the target compound, this compound.[2]

A general synthetic protocol for N-substituted benzenesulfonamides is outlined below:

General Experimental Protocol: Synthesis of N-substituted Benzenesulfonamides

Materials:

-

Substituted benzenesulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or an appropriate solvent

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The substituted benzenesulfonyl chloride is dissolved in the chosen solvent (e.g., DCM) and cooled to 0 °C in an ice bath.

-

The amine is added dropwise to the solution, followed by the slow addition of the base (e.g., pyridine).

-

The reaction mixture is stirred at room temperature for a specified period (typically a few hours to overnight) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted benzenesulfonamide.

This versatile methodology allows for the synthesis of a diverse library of analogs by varying the substitution patterns on both the benzenesulfonyl chloride and the amine.

Biological Activities and Therapeutic Potential

4-bromobenzenesulfonamide derivatives have demonstrated a broad spectrum of biological activities, with particular prominence in the fields of anticancer and antimicrobial research. The 4-bromo substitution is often associated with potent and sometimes selective inhibitory activity against certain enzyme isoforms.[3]

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is a major focus of current research.[4][5] Several analogs of this compound have exhibited significant cytotoxicity against various cancer cell lines. One study identified a 4-substituted benzenesulfonamide analog as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM.[3] The primary mechanism underlying the anticancer effects of many benzenesulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[6]

Table 1: Anticancer Activity of Selected Benzenesulfonamide Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | Glioblastoma | 58.6 | [3] |

| Analog B | Breast (MCF-7) | 1.52 - 6.31 | [6] |

| Analog C | Breast (MDA-MB-231) | 1.52 - 6.31 | [6] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs.[1] Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[6][7] Therefore, selective inhibition of these isoforms is a promising strategy for cancer therapy.

4-bromobenzenesulfonamide derivatives have shown potent inhibitory activity against various CA isoforms.[3] The inhibition is often in the low nanomolar to subnanomolar range for tumor-associated isoforms.[7]

Table 2: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Analogs

| Compound ID | CA Isoform | Ki (nM) | Reference |

| Analog D | hCA I | 41.5 - 1500 | [7] |

| Analog D | hCA II | 30.1 - 755 | [7] |

| Analog E | hCA IX | 1.5 - 38.9 | [7] |

| Analog E | hCA XII | 0.8 - 12.4 | [7] |

| Analog F | hCA VII | 1.1 - 13.5 | [8] |

Antimicrobial Activity

Certain benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. For instance, some analogs have shown activity against various bacterial and fungal strains. One study reported the minimum inhibitory concentrations (MICs) of new benzenesulfonamide derivatives against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger.[9][10]

Table 3: Antimicrobial Activity of Selected Benzenesulfonamide Analogs

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 4d | E. coli | 6.72 | [9][10] |

| 4h | S. aureus | 6.63 | [9][10] |

| 4a | P. aeruginosa | 6.67 | [9][10] |

| 4a | S. typhi | 6.45 | [9][10] |

| 4f | B. subtilis | 6.63 | [9][10] |

| 4e, 4h | C. albicans | 6.63 | [9][10] |

| 4e | A. niger | 6.28 | [9][10] |

Key Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[3]

Protocol Summary:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., 4-bromobenzenesulfonamide analogs) for a defined period (e.g., 72 hours).

-

Following incubation, the MTT reagent is added to each well and incubated for a few hours.

-

A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals that have formed.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Protocol Summary:

-

The assay is performed at a constant temperature (e.g., 25 °C).

-

The reaction mixture contains a buffer (e.g., Tris-HCl), the purified CA enzyme, and the inhibitor at various concentrations.

-

The reaction is initiated by the addition of a CO2-saturated solution.

-

The change in pH, monitored by a pH indicator, is recorded over time.

-

The initial rates of reaction are determined, and the inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are primarily mediated through the inhibition of specific enzymes, which in turn modulates downstream signaling pathways.

Carbonic Anhydrase IX and Tumor Acidosis

In the context of cancer, the inhibition of carbonic anhydrase IX (CA IX) is a key mechanism of action. CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a critical role in maintaining the intracellular pH of cancer cells by converting CO2 to bicarbonate and a proton, with the proton being extruded into the extracellular space. This leads to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. By inhibiting CA IX, benzenesulfonamide-based drugs can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells, as well as rendering the tumor microenvironment less conducive to growth and spread.

References

- 1. benchchem.com [benchchem.com]

- 2. baike.molbase.cn [baike.molbase.cn]

- 3. benchchem.com [benchchem.com]

- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-bromo-N,3-dimethylbenzenesulfonamide

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

These application notes provide a theoretical framework and proposed experimental protocols for the investigation of 4-bromo-N,3-dimethylbenzenesulfonamide (CAS No. 923148-87-2). Due to a lack of specific published data on the biological activity of this compound, this document outlines potential applications and detailed methodologies based on the known activities of structurally related sulfonamides. The protocols described herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the pharmacological potential of this molecule.

Potential Applications

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents. Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of various enzymes, most notably carbonic anhydrases.[1][2] They have also been investigated as inhibitors of kinases, succinate dehydrogenase, and bacterial enzymes like dihydropteroate synthase (DHPS).[3][4] Screening against a panel of such enzymes could reveal specific inhibitory activity.

-

Antimicrobial Activity: The foundational use of sulfa drugs was as antibacterial agents that inhibit folate synthesis.[1][5] Therefore, assessing the antibacterial and antifungal properties of this compound is a logical starting point.

Proposed Experimental Protocols

The following protocols are detailed, step-by-step guides for initial screening and characterization of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the title compound against human carbonic anhydrase II (hCA II), a well-characterized isoform.

Materials:

-

This compound

-

Recombinant human carbonic anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA)

-

HEPES buffer (25 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Acetazolamide (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for Acetazolamide.

-

Enzyme Preparation: Dilute hCA II in HEPES buffer to a final concentration of 2 nM.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of HEPES buffer

-

20 µL of the test compound dilution (or Acetazolamide/vehicle control)

-

20 µL of hCA II solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 20 µL of 10 mM NPA (dissolved in acetonitrile) to each well to start the reaction. The final volume will be 200 µL.

-

Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the minimum concentration of the compound that inhibits the visible growth of selected bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ciprofloxacin (positive control)

-

DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB. Typically, 100 µL of broth is added to each well, followed by 100 µL of the compound to the first well, and then serially diluted across the plate. This will result in concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include the following controls on each plate:

-

Positive Control: A serial dilution of Ciprofloxacin.

-

Negative Control (Growth Control): Wells containing CAMHB and bacterial inoculum only.

-

Sterility Control: Wells containing CAMHB only.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read by measuring the optical density at 600 nm (OD600).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, tabular formats. The following are illustrative examples.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

| Compound | Target Enzyme | IC50 (nM) [95% CI] |

|---|---|---|

| This compound | hCA II | 150.5 [135.2 - 167.8] |

| hCA IX | 45.2 [40.1 - 51.0] | |

| Acetazolamide (Control) | hCA II | 12.1 [10.9 - 13.4] |

| | hCA IX | 25.0 [22.5 - 27.8] |

Table 2: Hypothetical Antibacterial Activity (MIC)

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

|---|---|---|

| This compound | >256 | 64 |

| Ciprofloxacin (Control) | 0.015 | 0.25 |

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and hypothetical mechanisms of action.

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]